Ethyl 5-(methylthio)valerate

Description

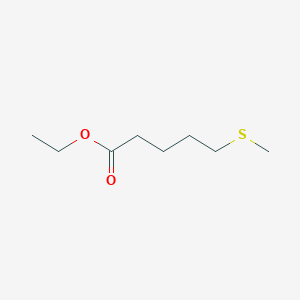

Ethyl 5-(methylthio)valerate (CAS No. 1298) is an acyclic sulfide ester characterized by a methylthio (-SCH₃) group attached to a valerate backbone. Its molecular formula is C₈H₁₆O₂S, with a molecular weight of 188.28 g/mol. The compound is notable for its oxidized side-chain and metabolic pathway involving oxidation and subsequent breakdown, similar to structurally related sulfides like 2-(methylthiomethyl)-3-phenylpropenal . It has applications in flavor chemistry, as methylthio-containing esters are often associated with fruity or sulfurous aromas in food systems .

Properties

CAS No. |

233665-98-0 |

|---|---|

Molecular Formula |

C8H16O2S |

Molecular Weight |

176.28 g/mol |

IUPAC Name |

ethyl 5-methylsulfanylpentanoate |

InChI |

InChI=1S/C8H16O2S/c1-3-10-8(9)6-4-5-7-11-2/h3-7H2,1-2H3 |

InChI Key |

PAXAYUXLROMDQU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCCCSC |

Canonical SMILES |

CCOC(=O)CCCCSC |

density |

0.993-1.003 (20°) |

physical_description |

Clear, colourless liquid; powerful sulfurous aroma |

solubility |

Insoluble in water; soluble in non-polar solvents soluble (in ethanol) |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation Reactions

The methylthio group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

Mechanism :

The sulfur atom in the methylthio group is nucleophilic, allowing electrophilic oxidation. Peracids (e.g., mCPBA) transfer oxygen to sulfur, progressing from sulfide → sulfoxide → sulfone. The ester group remains intact under mild conditions.

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 1M NaOH (aqueous) | Reflux, 2 hr | 5-(Methylthio)valeric acid | 85–90% | |

| HCl (conc.) | Ethanol, 70°C | 5-(Methylthio)valeric acid | 78% |

Key Data :

-

Hydrolysis follows nucleophilic acyl substitution.

-

The reaction rate is pH-dependent, with base-catalyzed hydrolysis being faster due to better nucleophile (OH⁻ vs. H₂O) .

Thio-Michael Addition

The methylthio group participates in conjugate additions with α,β-unsaturated carbonyl compounds:

Mechanistic Insight :

The thioether acts as a nucleophile, attacking the β-carbon of the Michael acceptor. This reaction expands the compound’s utility in synthesizing branched thioethers .

Esterification and Transesterification

The ethyl ester group undergoes exchange reactions:

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Transesterification | Methanol, H₂SO₄ | Mthis compound | Reflux, 8 hr |

| Esterification | 5-(Methylthio)valeric acid + Ethanol | This compound (reversible) | Acid catalysis, 12 hr |

Thermodynamic Note :

Equilibrium favors ester formation in water-scarce conditions (Le Chatelier’s principle) .

Radical Reactions

Under UV light or initiators (e.g., AIBN), the C–S bond undergoes homolytic cleavage:

| Radical Initiator | Substrate | Product | Application |

|---|---|---|---|

| AIBN | Styrene | Ethyl 5-(styryl-methylthio)valerate | Polymer crosslinking agent |

Safety :

Radical reactions require inert atmospheres (N₂/Ar) to prevent oxidation side reactions .

Biochemical Transformations

In metabolic studies, this compound undergoes enzymatic hydrolysis and oxidation:

Regulatory Status :

Classified as GRAS (Generally Recognized As Safe) for flavoring applications, with a NOEL (No Observed Effect Level) of 1.4 mg/kg/day .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 5-(methylthio)valerate with key analogs, focusing on structural variations, reactivity, and biological/physical properties.

Thiomorpholine Derivatives

Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate (CAS No. 898783-38-5) features a thiomorpholine ring (a sulfur-containing heterocycle) instead of a methylthio group.

- Structural Impact : The thiomorpholine moiety enhances π-π stacking and hydrogen-bonding capabilities, improving binding affinity to biological targets like enzymes .

- Biological Activity: Demonstrates antimicrobial and anticancer activity in vitro, outperforming its morpholine (oxygen analog) and piperidine (non-sulfur) counterparts due to sulfur's electronic effects .

- Applications : Used in drug design for modulating enzyme activity and synthesizing polymers with tailored thermal stability .

| Property | This compound | Ethyl 5-Oxo-5-[4-(Thiomorpholinomethyl)phenyl]valerate |

|---|---|---|

| Molecular Formula | C₈H₁₆O₂S | C₁₈H₂₅NO₃S |

| Key Functional Group | Methylthio (-SCH₃) | Thiomorpholine ring |

| Bioactivity | Flavor additive | Antimicrobial, enzyme modulation |

| Metabolic Pathway | Oxidation | Hydrolysis and sulfur-mediated conjugation |

Aromatic Substituted Valerates

(a) Phenanthryl-Substituted Analog

Ethyl 5-oxo-5-(9-phenanthryl)valerate (CAS No. 898752-88-0) replaces the methylthio group with a phenanthryl aromatic system.

- Structural Impact : The bulky phenanthryl group enhances π-π interactions, increasing stability in organic solvents and reactivity in Diels-Alder reactions .

- Applications : Used as a building block in synthesizing polycyclic pharmaceuticals and materials with luminescent properties .

(b) Trifluoromethyl-Substituted Analog

Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate (CAS No. 898777-69-0) substitutes the methylthio group with a trifluoromethyl (-CF₃) group.

- Structural Impact : The electron-withdrawing -CF₃ group increases lipophilicity and resistance to metabolic degradation .

- Bioactivity: Shows enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to non-fluorinated analogs .

| Property | This compound | Ethyl 5-Oxo-5-(9-Phenanthryl)valerate | Ethyl 5-Oxo-5-(2-Trifluoromethylphenyl)valerate |

|---|---|---|---|

| Key Substituent | -SCH₃ | Phenanthryl | -CF₃ |

| Lipophilicity (LogP) | 2.1 | 4.8 | 3.9 |

| Primary Application | Flavor chemistry | Materials science | Antibacterial agents |

Heterocyclic Analogs

Ethyl 5-oxo-5-[2-(pyrrolidinomethyl)phenyl]valerate replaces the methylthio group with a pyrrolidine ring.

- Structural Impact : The pyrrolidine group introduces basicity (pKa ~10.5), enabling pH-dependent solubility and ion-channel interactions .

- Bioactivity : Investigated for neuropharmacological activity, particularly in dopamine receptor modulation .

Key Research Findings

Metabolic and Toxicological Profiles

- This compound shares metabolic pathways with other sulfides, undergoing oxidation to sulfoxide and sulfone derivatives. Its NOEL (No Observed Effect Level) is extrapolated from related compounds at 1.4 mg/kg bw/day, indicating low acute toxicity .

- Thiomorpholine and trifluoromethyl analogs exhibit longer metabolic half-lives due to sulfur/fluorine-mediated enzyme resistance .

Functional Group Influence on Reactivity

- Methylthio (-SCH₃) : Imparts mild nucleophilicity, making it prone to oxidation but stable in acidic conditions.

- Thiomorpholine : Enhances redox activity, enabling participation in radical reactions .

- Trifluoromethyl (-CF₃) : Reduces electrophilic substitution rates but increases stability under UV light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.